3,3-Dichlorodiphenyl 4,4-diisocyanate

Description

BenchChem offers high-quality 3,3-Dichlorodiphenyl 4,4-diisocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dichlorodiphenyl 4,4-diisocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

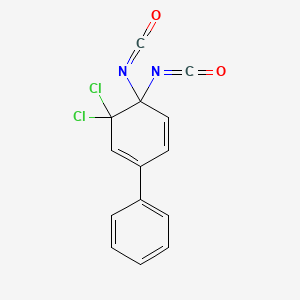

Structure

3D Structure

Properties

Molecular Formula |

C14H8Cl2N2O2 |

|---|---|

Molecular Weight |

307.1 g/mol |

IUPAC Name |

6,6-dichloro-5,5-diisocyanato-2-phenylcyclohexa-1,3-diene |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-13(16)8-12(11-4-2-1-3-5-11)6-7-14(13,17-9-19)18-10-20/h1-8H |

InChI Key |

HBSSXTSIBISFHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(C(C=C2)(N=C=O)N=C=O)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 3,3'-Dichlorodiphenyl 4,4'-Diisocyanate

Topic: 3,3'-Dichlorodiphenyl 4,4'-diisocyanate Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Rigidity and Controlled Reactivity in High-Performance Polyurethanes

Executive Summary

3,3'-Dichlorodiphenyl 4,4'-diisocyanate (CAS 5331-87-3), often referred to in industrial contexts as a specialized biphenyl diisocyanate, represents a critical junction between structural rigidity and reaction control in polymer chemistry. Unlike the ubiquitous Methylene Diphenyl Diisocyanate (MDI) or Toluene Diisocyanate (TDI), this compound features a biphenyl core substituted with chlorine atoms ortho to the isocyanate groups.

For researchers and drug development professionals involved in medical device materials or advanced encapsulation, this molecule offers a unique property set: high modulus formation due to the rigid biphenyl stack and extended pot life due to steric hindrance at the reaction site. This guide analyzes its physicochemical properties, synthesis pathways, and the mechanistic implications of its ortho-chloro substitution.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The distinct behavior of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate stems from its lack of a methylene bridge (found in MDI), which prevents rotation between the aromatic rings, resulting in a stiffer polymer backbone.

Table 1: Physicochemical Specifications

| Property | Data | Note |

| Chemical Name | 3,3'-Dichlorodiphenyl 4,4'-diisocyanate | |

| Synonyms | 3,3'-Dichloro-4,4'-biphenylene diisocyanate; 4,4'-Diisocyanato-3,3'-dichlorobiphenyl | |

| CAS Number | 5331-87-3 | |

| Molecular Formula | C₁₄H₆Cl₂N₂O₂ | |

| Molecular Weight | 305.12 g/mol | |

| Physical State | White to light yellow crystalline powder | |

| Melting Point | 168–172 °C | Significantly higher than MDI (40 °C), indicating strong intermolecular stacking. |

| Boiling Point | ~407 °C (Predicted) | |

| Solubility | Soluble in Toluene, Chlorobenzene, Acetone | Reacts with water (hydrolysis). |

| Vapor Pressure | Low (< 0.01 mmHg at 25 °C) | Lower volatility than TDI reduces inhalation risk during casting. |

Structural Analysis: The "Ortho-Chloro" Effect

The defining feature of this isocyanate is the position of the chlorine atoms relative to the isocyanate (-NCO) groups. This creates a "push-pull" dynamic that researchers must understand to optimize polymerization conditions.

-

Electronic Activation (Inductive Effect -I): Chlorine is electronegative. It withdraws electron density from the benzene ring, theoretically making the carbon of the isocyanate group more electrophilic (more positive). This should increase reactivity toward nucleophiles (amines/hydroxyls).

-

Steric Deactivation (Steric Hindrance): The chlorine atom is bulky and located at the 3-position, directly ortho to the 4-position isocyanate. This creates a physical blockade.

Mechanistic Insight: In 3,3'-Dichlorodiphenyl 4,4'-diisocyanate, the steric hindrance dominates . Despite the electronic activation, the bulky chlorine atom shields the isocyanate carbon from incoming nucleophiles. Consequently, this isocyanate reacts slower than MDI or TDI. This is a desirable trait for casting large, complex medical parts where premature gelling (short pot life) causes defects.

Figure 1: Logical flow demonstrating why the steric bulk of the chlorine atom overrides its electronic activating effect, resulting in controlled reaction kinetics.

Synthesis & Production Protocol

Safety Warning: The synthesis of this compound involves 3,3'-Dichlorobenzidine (DCB) , a known carcinogen (IARC Group 2B).[1] All procedures must be conducted in a closed system with full containment (glovebox or Class III biosafety cabinet) to prevent exposure to the precursor.

Core Synthesis Workflow: Phosgenation

The industrial standard for producing aromatic diisocyanates is the phosgenation of the corresponding diamine.

Precursor: 3,3'-Dichlorobenzidine (DCB).[2][1] Reagent: Phosgene (COCl₂). Solvent: Chlorobenzene or o-Dichlorobenzene (inert, high boiling point).

Step-by-Step Mechanism:

-

Cold Phosgenation (0–20 °C): DCB is dissolved in chlorobenzene. Phosgene is introduced at low temperatures. The amine attacks the phosgene to form the carbamoyl chloride intermediate. This step is exothermic and rapid.

-

Hot Phosgenation (100–130 °C): The temperature is raised. The carbamoyl chloride decomposes to release HCl and form the isocyanate (-NCO). Excess phosgene drives the equilibrium forward.

-

Purification: The solvent is removed via vacuum distillation. The product is recrystallized or distilled to remove trace HCl and phosgene.

Figure 2: The conversion of the diamine precursor to the diisocyanate via phosgenation, highlighting the critical thermal dehydrohalogenation step.

Applications in Biomedical & Material Science

While not a pharmaceutical active ingredient, this isocyanate is a vital reagent in the development of medical-grade polyurethanes.

High-Modulus Elastomers

The biphenyl structure is rigid. When reacted with polyols (e.g., Polytetramethylene ether glycol - PTMEG), the "hard segment" formed by 3,3'-Dichlorodiphenyl 4,4'-diisocyanate aligns tightly due to pi-pi stacking of the aromatic rings and the polarity of the chlorine atoms.

-

Result: Elastomers with significantly higher tensile modulus and tear strength compared to MDI-based equivalents.

-

Use Case: Structural components in medical devices, rigid tubing, and orthopedic support materials where high stiffness-to-weight ratio is required.

Castable Systems

Due to the slower reactivity (discussed in Section 3), this isocyanate is ideal for "cast elastomers."

-

Process: The prepolymer (isocyanate + polyol) remains liquid for longer, allowing it to be poured into complex molds without trapping air bubbles or setting too quickly.

Safety, Toxicology, and Handling

Trustworthiness Protocol: Do not treat this compound as a standard reagent. It combines the sensitization risks of isocyanates with the chronic toxicity risks of its chlorinated precursors.

Acute Toxicity (Isocyanate Profile)

-

Inhalation: Strong respiratory irritant. May cause sensitization (asthma-like symptoms) upon repeated exposure.

-

Skin/Eye: Corrosive/Irritant. Reacts with moisture in skin to form insoluble ureas.

Precursor Carryover Risk

-

Critical Quality Attribute (CQA): For biomedical applications, the purity is paramount. Trace amounts of unreacted 3,3'-Dichlorobenzidine (the precursor) must be quantified (typically < 10 ppm) using HPLC-MS.

-

Metabolism: If the polymer degrades in vivo, there is a theoretical risk of hydrolyzing back to the diamine. Therefore, these materials are generally used in non-biodegradable (stable) implant applications or external devices.

Handling Protocol

-

Engineering Controls: Use only in a chemical fume hood or glovebox.

-

Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent to neutralize the isocyanate group (converting it to a polyurea/amine sludge for disposal).

-

PPE: Double nitrile gloves, lab coat, and safety goggles.

References

-

ChemicalBook. (2023). 3,3'-Dichlorodiphenyl 4,4'-diisocyanate Properties and CAS Data. Link

-

National Institutes of Health (NIH) - PubChem. (2025). 3,3'-Dichloro-4,4'-diisocyanato-1,1'-biphenyl Compound Summary. Link

-

International Agency for Research on Cancer (IARC). (1987).[1] 3,3'-Dichlorobenzidine (Group 2B Carcinogen Classification).[1] Link

- Oertel, G. (1993). Polyurethane Handbook: Chemistry, Raw Materials, Processing, Application, Properties. Hanser Publishers.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3,3'-Dichlorodiphenyl 4,4'-diisocyanate. Link

Sources

3,3-Dichlorodiphenyl 4,4-diisocyanate synthesis pathway

An In-depth Technical Guide to the Synthesis of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate

Abstract

3,3'-Dichlorodiphenyl 4,4'-diisocyanate, a specialty aromatic diisocyanate, serves as a crucial monomer in the synthesis of high-performance polyurethanes. Its unique chlorinated biphenyl structure imparts specific properties such as enhanced thermal stability and chemical resistance to the resulting polymers. This guide provides a comprehensive overview of its synthesis, grounded in established chemical principles and industrial practices. We will explore the multi-step pathway beginning with the synthesis of the key intermediate, 3,3'-Dichlorobenzidine (DCB), followed by the critical phosgenation step to yield the target diisocyanate. This document is intended for researchers and chemical development professionals, offering detailed protocols, mechanistic insights, and critical safety considerations inherent to this process.

Introduction and Strategic Overview

The industrial production of aromatic diisocyanates is a cornerstone of the polyurethane industry.[1] While toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) dominate the market for flexible and rigid foams, specialty diisocyanates are engineered for applications demanding superior performance characteristics.[2][3] 3,3'-Dichlorodiphenyl 4,4'-diisocyanate falls into this latter category.

The synthesis pathway is logically divided into two major stages:

-

Formation of the Diamine Precursor : The synthesis of the aromatic diamine, 3,3'-Dichlorobenzidine (DCB), is the foundational step. This is typically achieved via a benzidine rearrangement of a hydrazobenzene precursor.

-

Phosgenation : The conversion of the diamine's two primary amine functional groups (-NH₂) into isocyanate groups (-NCO) is accomplished through reaction with phosgene (COCl₂). This is the most common and industrially viable method for producing isocyanates.[4]

This guide will detail the chemistry and practical execution of both stages, emphasizing the causality behind procedural choices and the necessary measures to ensure reaction efficiency and safety.

Stage 1: Synthesis of the Precursor, 3,3'-Dichlorobenzidine (DCB)

The precursor, 3,3'-Dichlorobenzidine, is a gray to purple crystalline solid derived from benzidine.[5][6] Its synthesis is a classic example of the benzidine rearrangement, a well-documented acid-catalyzed intramolecular rearrangement reaction.

Mechanism: The Benzidine Rearrangement

The reaction proceeds by treating 2,2'-dichlorohydrazobenzene with a strong acid, typically hydrochloric acid. The acidic conditions facilitate a complex rearrangement of the molecular structure to form the thermodynamically more stable 3,3'-dichlorobiphenyl-4,4'-diamine, which is isolated as its hydrochloride salt.[7][8]

Experimental Protocol: DCB Synthesis

The following protocol is a representative procedure based on established industrial methods.[7]

Materials:

-

2,2'-Dichlorohydrazobenzene

-

25% Hydrochloric Acid (HCl)

-

Cooling/Heating system for reactor vessel

-

Centrifuge or filter press

Procedure:

-

Charging the Reactor : Charge a suitable glass-lined reactor with a pre-calculated amount of 25% hydrochloric acid solution.

-

Addition of Precursor : Slowly add 2,2'-dichlorohydrazobenzene to the acid solution under controlled agitation. The reaction is exothermic, and the rate of addition should be managed to keep the temperature below 30°C, using cooling water on the reactor jacket.

-

Staged Heating (Rearrangement) : Once the addition is complete, the reaction temperature is gradually increased in stages to drive the rearrangement to completion. A typical heating profile is as follows:

-

Maintain temperature at or below 40°C for 1 hour.

-

Increase to 40-50°C and hold for 2 hours.

-

Increase to 50-60°C and hold for 2 hours.

-

Finally, increase to 60-75°C and hold for 4 hours, or until reaction completion is confirmed by in-process controls (e.g., HPLC). The total reaction time is typically 15-20 hours.

-

-

Isolation : The product, 3,3'-Dichlorobenzidine dihydrochloride, precipitates from the reaction mixture as a solid. It is isolated via solid-liquid separation using a centrifuge or filter press.[7]

-

Drying : The isolated product must be thoroughly dried before proceeding to the phosgenation step, as moisture will interfere with the subsequent reaction.

Stage 2: Phosgenation of 3,3'-Dichlorobenzidine

This is the critical step where the diamine is converted into the diisocyanate. The process involves reacting 3,3'-Dichlorobenzidine with phosgene in an inert, high-boiling solvent.

Reaction Mechanism

The phosgenation of a primary amine occurs in two main steps for each amine group:

-

Carbamoyl Chloride Formation : The amine attacks the electrophilic carbonyl carbon of phosgene, forming a carbamoyl chloride intermediate and releasing one equivalent of HCl.

-

Dehydrochlorination : At elevated temperatures, the carbamoyl chloride eliminates a second equivalent of HCl to form the isocyanate group.

This process happens at both amine sites on the DCB molecule to yield the final diisocyanate.

Synthesis Pathway Visualization

The following diagram illustrates the conversion of 3,3'-Dichlorobenzidine to 3,3'-Dichlorodiphenyl 4,4'-diisocyanate via phosgenation.

Sources

- 1. Isocyanates - ISO-ELEKTRA [iso-elektra.de]

- 2. How Isocyanates Refine Polyurethane Production Techniques? [eureka.patsnap.com]

- 3. Methylene diphenyl diisocyanate - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. canada.ca [canada.ca]

- 6. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 7. 3,3'-Dichlorobenzidine synthesis - chemicalbook [chemicalbook.com]

- 8. CN104610072A - Method for preparing 3,3'-dichlorobenzidine hydrochloride through rearrangement - Google Patents [patents.google.com]

Technical Whitepaper: Phorbol 12-myristate 13-acetate (PMA)

Executive Summary

Phorbol 12-myristate 13-acetate (PMA), widely referred to as TPA, is a potent tumor promoter and a specific, high-affinity activator of Protein Kinase C (PKC).[1] Unlike physiological activators such as diacylglycerol (DAG), which are rapidly metabolized, PMA is metabolically stable, resulting in sustained PKC activation. This characteristic makes it a critical reagent in immunology and oncology for studying signal transduction, inducing cellular differentiation (e.g., THP-1 monocytes to macrophages), and modeling inflammation.

Critical Distinction: Do not confuse TPA (the phorbol ester) with tPA (tissue Plasminogen Activator), a serine protease used clinically for thrombolysis. This guide focuses exclusively on the chemical reagent CAS 5331-87-3.

Part 1: Physicochemical Characterization

PMA is a diester of phorbol and is highly lipophilic. Its handling requires strict adherence to solubility and stability profiles to prevent experimental variability.

Table 1: Physical Properties & Constants

| Property | Data | Notes |

| Molecular Formula | C₃₆H₅₆O₈ | Tetracyclic diterpene structure |

| Molecular Weight | 616.83 g/mol | |

| Appearance | White to off-white solid | Often supplied as a thin film or waxy powder |

| Solubility (DMSO) | ≥ 25 mg/mL | Preferred solvent for biological stock solutions |

| Solubility (Ethanol) | ≥ 25 mg/mL | Volatility of ethanol can alter concentration over time |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble; precipitates in aqueous media if not diluted correctly |

| Melting Point | 70–72 °C | |

| Stability | Light & Temperature Sensitive | Susceptible to ester hydrolysis and oxidation |

Stability & Storage Protocol

-

Solid State: Store at -20°C. Desiccate to prevent hydrolysis. Protect from light.

-

Stock Solution (DMSO): Stable for 6–12 months at -20°C.

-

Scientist's Note: Aliquot stock solutions (e.g., 100 µL/tube) immediately after preparation. Repeated freeze-thaw cycles introduce condensation, leading to hydrolysis of the ester bonds at C12 and C13, rendering the molecule inactive.

-

Part 2: Mechanistic Action (PKC Activation)

PMA acts as a structural analog of Diacylglycerol (DAG) , the endogenous activator of PKC.[2][3]

Mechanism of Action[1][4]

-

Binding: PMA crosses the cell membrane (lipophilic) and binds to the C1 domain of PKC isoforms (specifically conventional and novel isoforms: α, β, γ, δ, ε, η, θ).

-

Activation: This binding recruits PKC to the plasma membrane and induces a conformational change that releases the pseudo-substrate auto-inhibitory domain.

-

Signal Propagation: Active PKC phosphorylates downstream targets (e.g., Raf-1, IKK), leading to the activation of transcription factors like NF-κB and AP-1 .

Visualization: PKC Signaling Pathway

The following diagram illustrates the entry of PMA and its mimicry of DAG to activate the PKC-NF-κB axis.

Figure 1: PMA mimics DAG to recruit cytosolic PKC to the membrane, triggering MAPK and NF-κB cascades.

Part 3: Experimental Application (THP-1 Differentiation)

One of the most common applications of PMA is differentiating the human monocytic cell line THP-1 into macrophage-like cells.[1][4][5]

Scientist’s Insight: A common error is using PMA continuously without a "rest" phase. Continuous high-dose PMA exposure causes cellular exhaustion and non-physiological gene expression. The protocol below utilizes a Rest Phase to allow the cells to acquire a mature, responsive phenotype.

Optimized Differentiation Protocol

-

Preparation of Stock:

-

Dissolve 1 mg PMA in 1.62 mL DMSO to create a 1 mM (1000 µM) stock.

-

Create working aliquots (e.g., 10 µL) and store at -20°C.

-

-

Seeding:

-

Seed THP-1 cells at

cells/mL in RPMI-1640 + 10% FBS.

-

-

Induction (Day 0):

-

Add PMA to a final concentration of 10–50 ng/mL (approx. 16–80 nM).

-

Note: 100 ng/mL is often cited but can be cytotoxic; titrate for your specific sub-clone.

-

-

Incubation (Day 0–2):

-

Incubate for 48 hours. Cells will become adherent and flatten.

-

-

Wash & Rest (Day 2–5):

-

Crucial Step: Aspirate PMA-containing media. Wash 2x with warm PBS (gentle wash to avoid detaching cells).

-

Add fresh PMA-free media. Incubate for an additional 24–72 hours.

-

Result: Cells transition from a "primed" state to a "resting macrophage" state (M0), ready for polarization (e.g., LPS/IFN-γ for M1).

-

Visualization: Differentiation Workflow

Figure 2: The "Rest Phase" is critical for removing the stimulus and allowing metabolic recovery before downstream assays.

Part 4: Safety & Toxicology[7]

PMA is a Category 1B Carcinogen (presumed human carcinogen based on animal studies) and a potent skin irritant.

-

Hazard Statements: H315 (Skin irritant), H350 (May cause cancer).

-

Handling:

-

Always handle in a Class II Biological Safety Cabinet (BSC).

-

Use nitrile gloves (double gloving recommended).

-

Deactivation: Spills and waste solutions should be treated with 10% bleach (sodium hypochlorite) or 1N NaOH for at least 30 minutes before disposal to hydrolyze the active ester bonds.

-

References

-

Blumberg, P. M. (1980).[1] In vitro studies on the mode of action of the phorbol esters, potent tumor promoters.[1] Critical Reviews in Toxicology, 8(2), 153–197. Link

-

Lund, M. E., et al. (2016).[1] The choice of phorbol 12-myristate 13-acetate differentiation protocol influences the response of THP-1 macrophages to a pro-inflammatory stimulus.[1] Journal of Immunological Methods, 430, 64–70. Link

-

Newton, A. C. (2001).[3] Protein kinase C: structural and spatial regulation by phosphorylation, cofactors, and macromolecular interactions. Chemical Reviews, 101(8), 2353–2364. Link

-

PubChem. (n.d.). Compound Summary for CID 27924, Phorbol 12-myristate 13-acetate.[1][3][6][7] National Library of Medicine. Link

-

Park, E. K., et al. (2007). Optimized THP-1 differentiation protocol for metabolic studies. Journal of Leukocyte Biology, 81(1). Link

Sources

- 1. adipogen.com [adipogen.com]

- 2. Phorbol 12-Myristate 13-Acetate Enhances Long-Term Potentiation in the Hippocampus through Activation of Protein Kinase Cδ and ε - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of phorbol 12-myristate 13-acetate activated signaling pathways on 1α, 25 dihydroxyvitamin D3 regulated human 25-hydroxyvitamin D3 24-hydroxylase gene expression in differentiated Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atcc.org [atcc.org]

- 5. The phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. stemcell.com [stemcell.com]

An In-Depth Technical Guide to the Reactivity of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate with Polyols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate with polyols in the synthesis of polyurethanes. The presence of chlorine atoms on the aromatic rings of the diisocyanate introduces unique electronic and steric effects that significantly influence reaction kinetics and the properties of the resulting polymer. This document will delve into the fundamental principles governing this reactivity, offer detailed experimental protocols, and discuss essential characterization techniques. The insights provided are intended to empower researchers and professionals in the fields of materials science and drug development to effectively utilize this specialized monomer in their applications.

Introduction: The Unique Profile of a Chlorinated Diisocyanate

Polyurethanes are a remarkably versatile class of polymers, finding applications in everything from flexible foams to rigid elastomers.[1] Their synthesis is fundamentally based on the reaction between a diisocyanate and a polyol.[2] While common diisocyanates like 4,4'-diphenylmethane diisocyanate (MDI) are widely used[3], the introduction of substituents onto the diisocyanate molecule can dramatically alter its reactivity and the properties of the final polymer.[4]

This guide focuses on 3,3'-Dichlorodiphenyl 4,4'-diisocyanate, an aromatic diisocyanate distinguished by the presence of a chlorine atom on each of the aromatic rings, ortho to the isocyanate groups. These chlorine atoms act as electron-withdrawing groups, which are known to increase the rate of reaction between an alcohol and an isocyanate.[5] This enhanced reactivity can be advantageous in applications requiring rapid curing or low-temperature processing.

The Core of Reactivity: Electronic and Steric Effects of Chlorine Substituents

The reactivity of the isocyanate group (-N=C=O) is dictated by the electrophilicity of the central carbon atom.[6] Any substituent on the aromatic ring that influences the electron density around this carbon will, in turn, affect the reaction rate with a nucleophile, such as the hydroxyl group of a polyol.

Inductive Effect and Enhanced Electrophilicity

Chlorine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring and, consequently, from the isocyanate group. This withdrawal of electron density increases the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol.[5] The result is an anticipated increase in the reaction rate compared to the non-chlorinated MDI.

Steric Hindrance: A Countervailing Factor

The presence of the chlorine atoms in the 3 and 3' positions, ortho to the isocyanate groups, introduces steric hindrance. This bulkiness can partially shield the isocyanate carbon from the approaching hydroxyl group, potentially slowing down the reaction. However, in the case of the relatively small chlorine atom, the activating electronic effect is generally expected to outweigh the deactivating steric effect.

The interplay of these electronic and steric factors is a critical consideration in designing a synthesis using 3,3'-Dichlorodiphenyl 4,4'-diisocyanate.

Experimental Protocols for Polyurethane Synthesis

The synthesis of polyurethanes from 3,3'-Dichlorodiphenyl 4,4'-diisocyanate and a polyol can be carried out using either a one-shot or a prepolymer method.[7] The choice of method will depend on the desired properties of the final polymer and the specific polyol being used.

Safety Precautions

Isocyanates are potent respiratory and skin sensitizers.[8] All handling of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

One-Shot Synthesis Method

This method involves mixing the diisocyanate, polyol, and any catalysts simultaneously.[8] It is a simpler and faster method, often used for producing rigid polyurethanes.

Step-by-Step Protocol:

-

Drying of Reagents: Thoroughly dry the polyol under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water, which can react with the isocyanate.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, add the dried polyol.

-

Inert Atmosphere: Purge the flask with dry nitrogen to create an inert atmosphere.

-

Temperature Control: Heat the polyol to the desired reaction temperature (e.g., 60-80 °C) with stirring.

-

Addition of Diisocyanate: Slowly add the 3,3'-Dichlorodiphenyl 4,4'-diisocyanate to the stirred polyol.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the isocyanate peak (around 2270 cm⁻¹).[9]

-

Curing: Once the reaction is complete, pour the polymer into a mold and cure at an appropriate temperature.

Prepolymer Synthesis Method

In this two-step method, the diisocyanate is first reacted with a portion of the polyol to form an isocyanate-terminated prepolymer.[7] This prepolymer is then reacted with the remaining polyol and a chain extender. This method offers better control over the polymer structure and is often used for producing elastomers.[7]

Step-by-Step Protocol:

-

Prepolymer Formation:

-

Follow steps 1-4 of the one-shot method.

-

Add an excess of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate to the polyol and react until a consistent NCO content is achieved, which can be determined by titration.

-

-

Chain Extension:

-

In a separate vessel, prepare a mixture of the remaining polyol and a chain extender (e.g., a short-chain diol like 1,4-butanediol).

-

Slowly add this mixture to the stirred prepolymer.

-

Continue to monitor the reaction until all isocyanate groups have reacted.

-

-

Curing: Pour the resulting polymer into a mold and cure.

Characterization of the Resulting Polyurethane

A thorough characterization of the synthesized polyurethane is essential to understand its properties and suitability for a given application.

| Property | Characterization Technique | Information Obtained |

| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of urethane linkage formation, disappearance of isocyanate groups.[10] |

| Thermal Properties | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[11] |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature and thermal stability of the polymer.[11] |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Molecular weight distribution of the polymer.[11] |

Data Presentation and Visualization

Expected Reactivity Data

Based on the electron-withdrawing nature of the chlorine atoms, the reaction of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate with a polyol is expected to be faster than that of the unsubstituted MDI.

| Diisocyanate | Substituent | Expected Relative Reactivity |

| 4,4'-Diphenylmethane diisocyanate (MDI) | None | Baseline |

| 3,3'-Dichlorodiphenyl 4,4'-diisocyanate | 2x Chlorine (electron-withdrawing) | Higher than MDI |

Experimental Workflow Diagram

Caption: One-Shot Polyurethane Synthesis Workflow.

Logical Relationship of Substituent Effects

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The production , Applications and Toxicokinetics of 4,4'-Diphenylmethane diisocyanate_Chemicalbook [chemicalbook.com]

- 4. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics [mdpi.com]

- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

An In-depth Technical Guide to the Molecular Structure of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate. As a key aromatic diisocyanate, its utility in the synthesis of specialized polyurethanes and other polymers is directly governed by its distinct structural and electronic characteristics. This document details its chemical identity, conformational geometry, and the influence of its substituent groups on reactivity. Furthermore, it outlines the primary methodologies for its structural elucidation, including spectroscopic techniques, and discusses its synthesis and principal chemical reactions. This guide is intended for researchers, chemists, and material scientists engaged in polymer chemistry and drug development, offering foundational knowledge crucial for the strategic application of this versatile monomer.

Chemical Identity and Nomenclature

3,3'-Dichlorodiphenyl 4,4'-diisocyanate is an aromatic organic compound characterized by a biphenyl backbone substituted with two chlorine atoms and two isocyanate functional groups.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-4-(3-chloro-4-isocyanatophenyl)-1-isocyanatobenzene | [1][2] |

| CAS Number | 5331-87-3 | [1][2][3][4] |

| Molecular Formula | C₁₄H₆Cl₂N₂O₂ | [1][2][4] |

| Molecular Weight | 305.12 g/mol | [2][4] |

| Synonyms | 3,3'-Dichloro-4,4'-diisocyanatobiphenyl, 3,3'-Dichlorobiphenyl 4,4'-Diisocyanate | [1][2] |

Molecular Structure and Conformation

The structural arrangement of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate is fundamental to its chemical behavior. The molecule consists of two phenyl rings linked by a single carbon-carbon bond. Each ring is substituted with a chlorine atom and an isocyanate group.

Connectivity and 2D Representation

The isocyanate groups (-N=C=O) are positioned at the 4 and 4' carbons (para-position relative to the inter-ring bond), while the chlorine atoms are at the 3 and 3' carbons (meta-position). This specific arrangement influences the molecule's symmetry and electronic properties.

Caption: 2D representation of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate.

Conformational Analysis

The single C-C bond between the two phenyl rings allows for rotational freedom. However, the presence of the chlorine atoms at the 3 and 3' positions introduces steric hindrance, which restricts free rotation. This leads to a non-planar (twisted) conformation in the ground state, affecting the molecule's packing in the solid state and its interaction with other molecules in solution.

Electronic Structure and Substituent Effects

The isocyanate and chlorine substituents have significant electronic effects on the aromatic rings:

-

Isocyanate Group (-N=C=O): This group is strongly electron-withdrawing due to the high electronegativity of the nitrogen and oxygen atoms. This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly, increases the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack. This is the basis for its reactivity in polymerization.[5]

-

Chlorine Atom (-Cl): Chlorine is an electronegative atom, exerting an electron-withdrawing inductive effect. It also has lone pairs of electrons that can be donated to the aromatic ring via a weaker resonance effect. Overall, it is a deactivating group that directs incoming electrophiles to the ortho and para positions.

Spectroscopic Characterization

The structure of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate is confirmed through various spectroscopic methods.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the highly characteristic isocyanate functional group.

-

Key Absorption Band: A very strong and sharp absorption peak is observed in the region of 2240-2280 cm⁻¹ .[6] This peak is attributed to the asymmetric stretching vibration of the -N=C=O group and is a definitive marker for isocyanates.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

-

Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Collect a background spectrum of the empty ATR setup. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Application: Place a small amount of the solid 3,3'-Dichlorodiphenyl 4,4'-diisocyanate powder onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule.

-

¹H NMR: The aromatic protons will appear as a series of multiplets in the downfield region (typically 7.0-8.0 ppm) due to the electron-withdrawing effects of the substituents. The specific splitting patterns can be complex due to coupling between the non-equivalent protons on each ring.

-

¹³C NMR: The spectrum will show distinct signals for the different carbons. The carbon of the isocyanate group is highly deshielded and appears far downfield, often in the range of 120-130 ppm.[8] Aromatic carbons typically resonate between 115 and 150 ppm.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For 3,3'-Dichlorodiphenyl 4,4'-diisocyanate, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (305.12 g/mol ). The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms.

Synthesis and Reactivity

Synthesis Pathway

Aromatic diisocyanates like the topic compound are typically synthesized via the phosgenation of the corresponding diamine. The precursor, 3,3'-dichloro-1,1'-biphenyl-4,4'-diamine, is reacted with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[10]

Caption: General workflow for the synthesis via phosgenation.

This reaction is hazardous due to the extreme toxicity of phosgene and requires specialized equipment and stringent safety protocols.

Reactivity of the Isocyanate Groups

The primary reactivity of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate is centered on the electrophilic carbon atom of the isocyanate groups. These groups readily react with nucleophiles, particularly compounds containing active hydrogen atoms, such as alcohols, amines, and water.[11][12] This reactivity is the foundation of polyurethane chemistry.[13][14]

Reaction with Polyols: The reaction with diols or polyols (compounds with multiple hydroxyl groups) forms urethane linkages, leading to the formation of polyurethanes.[15] This polyaddition reaction is the most significant industrial application of diisocyanates.[5]

Caption: Formation of a urethane linkage from an isocyanate and an alcohol.

The reactivity of the two isocyanate groups can be influenced by the steric and electronic environment. In aromatic diisocyanates, the presence of substituents can alter the reactivity of each isocyanate group.[5][10]

Health and Safety Considerations

Aromatic diisocyanates are potent respiratory and dermal sensitizers.[16][17]

-

Inhalation: Inhalation of vapors or aerosols can cause irritation of the respiratory tract.[18] Repeated exposure, even at very low concentrations, can lead to sensitization, resulting in occupational asthma, which can be life-threatening.[16][17]

-

Skin Contact: Direct contact can cause skin irritation. More importantly, skin contact can also lead to sensitization.[18]

-

Eye Contact: The compound is an eye irritant.[16]

Handling Protocol:

-

Engineering Controls: Always handle aromatic diisocyanates in a certified chemical fume hood with adequate face velocity to minimize inhalation exposure.[16]

-

Personal Protective Equipment (PPE):

-

Decontamination: Spills must be decontaminated immediately with a suitable neutralization solution (e.g., a mixture of water, surfactant, and a weak base like sodium carbonate).

-

Waste Disposal: All contaminated materials must be treated as hazardous waste and disposed of according to institutional and local regulations.[16]

Conclusion

3,3'-Dichlorodiphenyl 4,4'-diisocyanate is a structurally distinct aromatic diisocyanate whose chemical properties are dictated by its biphenyl backbone and the electronic effects of its chloro and isocyanate substituents. The high reactivity of the isocyanate groups makes it a valuable monomer for synthesizing high-performance polymers, particularly polyurethanes. Its non-planar conformation and specific substitution pattern impart unique characteristics to the resulting materials. A thorough understanding of its molecular structure, as elucidated by spectroscopic methods, is essential for its effective and safe application in research and industry. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

References

-

Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]

-

Chemical Safety Facts. (n.d.). Polyurethanes & Diisocyanates. Retrieved from [Link]

-

Spectroscopy Online. (2023, June 23). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Retrieved from [Link]

-

SciSpace. (n.d.). Polyurethane: An Introduction. Retrieved from [Link]

-

ChemicalRegister. (n.d.). 3,3'-DICHLORODIPHENYL 4,4'-DIISOCYANATE (CAS No. 5331-87-3) Suppliers. Retrieved from [Link]

-

ResearchGate. (n.d.). Basic polyurethane reaction scheme between polyol and diisocyanates to form a urethane group, highlighted in blue. Retrieved from [Link]

-

PubChem. (n.d.). 3,3'-Dichloro-4,4'-diisocyanato-1,1'-biphenyl. Retrieved from [Link]

-

ISOPA. (2024, April 10). Safe Use and Handling of Diisocyanates. Retrieved from [Link]

-

Gas-Sensing.com. (2021, March 10). Exploring Aromatic Isocyanates: Properties, Applications, and Safety. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) toluene-2,4-diisocyanate (TDI); (b).... Retrieved from [Link]

-

AZoM. (2024, July 2). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Retrieved from [Link]

-

Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET. Retrieved from [Link]

-

Intertronics. (n.d.). Polyurethane adhesives and potting compounds containing diisocyanates. Retrieved from [Link]

-

PubChem. (n.d.). 3,3'-Dimethyldiphenyl methane-4,4'-diisocyanate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum (in DMSO-d 6 ) of poly(ether urethane) derived from.... Retrieved from [Link]

-

Wikipedia. (n.d.). Methylene diphenyl diisocyanate. Retrieved from [Link]

- Yelle, D. J., et al. (2011). Characterizing Polymeric Methylene Diphenyl Diisocyanate Reactions with Wood: 1. High-Resolution Solution-State NMR Spectroscopy. Forest Products Journal.

-

ResearchGate. (n.d.). NMR spectrum of MDI. Retrieved from [Link]

- Wen, Z., et al. (2003). Solid state two-dimensional NMR studies of polymeric diphenylmethane diisocyanate (PMDI) reaction in wood. Forest Products Journal.

- Gimenez-Arnau, A., et al. (2017). Sensitization and cross-reactivity patterns of contact allergy to diisocyanates and corresponding amines: investigation of diphenylmethane-4,4'.

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Isosorbide-Based Polyurethanes Exhibiting Low Cytotoxicity Towards HaCaT Human Skin Cells. Retrieved from [Link]

-

Lanxess. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A brief overview of properties and reactions of diisocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of 4,4'-methylene diphenyl diisocyanate (4,4'-MDI, left) and p-tolyl isocyanate (right). Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. Retrieved from [Link]

-

MDPI. (2024, October 29). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Retrieved from [Link]

-

Environmental Protection Agency. (2025, October 15). 3,3'-Dimethyl-4,4'-diphenylene diisocyanate Properties. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mass spectrometry-based analysis of murine bronchoalveolar lavage fluid following respiratory exposure to 4,4'-methylene diphenyl diisocyanate aerosol. Retrieved from [Link]

-

Composite Materials & Engineering Center. (n.d.). THE EVALUATION OF 4-4' DIPHENYLMETHANE DIISOCYANATE CURE IN A SATURATED STEAM ENVIRONMENT. Retrieved from [Link]

-

HBM4EU. (n.d.). Prioritised substance group: Diisocyanates. Retrieved from [Link]

Sources

- 1. 3,3'-DICHLORODIPHENYL 4,4'-DIISOCYANATE (CAS No. 5331-87-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. 3,3'-Dichloro-4,4'-diisocyanato-1,1'-biphenyl | C14H6Cl2N2O2 | CID 220082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3'-Dichlorodiphenyl 4,4'-diisocyanate | 5331-87-3 [sigmaaldrich.com]

- 4. 3,3'-DICHLORODIPHENYL 4,4'-DIISOCYANATE | 5331-87-3 [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. azom.com [azom.com]

- 8. Synthesis and Characterization of Isosorbide-Based Polyurethanes Exhibiting Low Cytotoxicity Towards HaCaT Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methylene diphenyl diisocyanate - Wikipedia [en.wikipedia.org]

- 11. l-i.co.uk [l-i.co.uk]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Polyurethane - Wikipedia [en.wikipedia.org]

- 14. Polyurethanes & Diisocyanates - Chemical Safety Facts [chemicalsafetyfacts.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. isopa.org [isopa.org]

- 18. solutions.covestro.com [solutions.covestro.com]

Technical Guide: Solubility Profile and Handling of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate (TODI)

This technical guide provides an in-depth analysis of the solubility, reactivity, and handling of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate (also known as TODI ; CAS 5331-87-3). It is designed for researchers in drug development and polymer synthesis who require precise control over reaction conditions.

Executive Summary

3,3'-Dichlorodiphenyl 4,4'-diisocyanate (TODI) is a rigid, aromatic diisocyanate characterized by its biphenyl core and ortho-chlorine substitution. Unlike flexible aliphatic isocyanates, TODI exhibits high reactivity and a tendency to crystallize, making solvent selection critical. In drug development and biomaterial synthesis, TODI is primarily utilized as a cross-linking agent or a building block for rigid polyurethane/urea segments.

Critical Insight: Solubility for TODI is not merely about dissolution; it is about stability . Many solvents that dissolve TODI physically may chemically degrade it via active hydrogen impurities. This guide prioritizes "chemically inert solubility."

Chemical Identity & Properties

| Property | Detail |

| Chemical Name | 3,3'-Dichloro-4,4'-diisocyanatobiphenyl |

| Common Abbreviation | TODI |

| CAS Number | 5331-87-3 |

| Molecular Formula | C₁₄H₆Cl₂N₂O₂ |

| Molecular Weight | 305.12 g/mol |

| Physical State | White to pale yellow crystalline solid |

| Melting Point | ~132–134 °C |

| Reactivity | High; reacts rapidly with nucleophiles (amines, alcohols, water) |

Solubility Profile in Organic Solvents[1]

The solubility of TODI is dictated by its polarity and the rigidity of the biphenyl backbone. It dissolves best in polar aprotic solvents and aromatic hydrocarbons.

Solvent Compatibility Matrix

| Solvent Class | Solvents | Solubility Status | Mechanistic Note |

| Aromatic Hydrocarbons | Toluene , Xylene, Chlorobenzene | High (Recommended) | Preferred for synthesis. Non-polar nature minimizes moisture absorption. Excellent for reflux temperatures. |

| Polar Aprotic | THF , Acetone, Ethyl Acetate, DMF, DMAc | High (Use with Caution) | Dissolves TODI rapidly. Critical Risk: Hydroscopic nature of these solvents can introduce water, leading to urea precipitation. Must be anhydrous (<0.05% H₂O). |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | Good for low-temperature reactions. High volatility aids in solvent removal. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low / Insoluble | Poor interaction with the polar isocyanate groups and aromatic rings. Often used as anti-solvents to precipitate products. |

| Protic Solvents | Methanol, Ethanol, Water, Isopropanol | PROHIBITED | Chemical Reaction: Reacts immediately to form urethanes (with alcohols) or ureas (with water), destroying the reagent. |

The "DMSO Trap"

While DMSO (Dimethyl Sulfoxide) is a universal solvent for drug discovery, it is unsuitable for long-term storage of aromatic isocyanates like TODI. DMSO can promote self-polymerization (dimerization to uretdiones) or react with the isocyanate at elevated temperatures. Recommendation: Use N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) if a high-boiling polar solvent is required, and ensure it is strictly anhydrous.

Experimental Protocols

Protocol: Self-Validating Solubility Determination

Objective: To determine if a solvent dissolves TODI without degrading the NCO functionality.

Reagents:

-

TODI (Freshly opened/stored under N₂)

-

Candidate Solvent (Dried over 4Å Molecular Sieves)[1]

-

Dibutylamine (DBA) solution (2N in Toluene)

Workflow:

-

Preparation: Dry the candidate solvent until water content is <50 ppm (verify with Karl Fischer titration).

-

Dissolution: Add 1.0 g of TODI to 10 mL of solvent in a flame-dried vial under Argon/Nitrogen.

-

Visual Check: Vortex for 2 minutes. The solution should be clear and colorless/pale yellow. Turbidity indicates insoluble urea formation (wet solvent).

-

NCO Validation (The "Truth" Test):

-

Take an aliquot of the solution.

-

React with excess Dibutylamine (DBA).[2]

-

Back-titrate with HCl (see Section 4.2).

-

Pass Criteria: The calculated %NCO must be >99% of the theoretical value.

-

Standard NCO Titration Method (ASTM D2572 Modified)

This quantitative method is the only way to verify that your "dissolved" TODI is still active.

-

Weighing: Accurately weigh ~0.5 g of the TODI solution into a 250 mL Erlenmeyer flask.

-

Reaction: Add 25 mL of 2N Dibutylamine (DBA) in dry toluene.

-

Incubation: Swirl and let stand for 15 minutes at room temperature. (The isocyanate reacts with DBA to form a urea).[2]

-

Dilution: Add 100 mL of Isopropanol (helps solubilize the urea product).

-

Titration: Titrate the excess DBA with 1N HCl to a potentiometric endpoint or using Bromophenol Blue indicator (Blue

Yellow). -

Blank: Run a blank with no TODI (only DBA + solvents).

Calculation:

Reactivity & Stability Visualization

Understanding the fate of TODI in solution is vital. The diagram below maps the consequences of solvent impurities.

Figure 1: Reaction pathways of TODI with common solvent impurities. Note that reaction with water leads to autocatalytic degradation where the product (amine) reacts with more TODI to form insoluble urea.

Safety & Handling Guidelines

Hierarchy of Controls

-

Engineering: Handle exclusively in a fume hood or glovebox. TODI dust/vapor is a potent respiratory sensitizer.

-

PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture ingress will cause the formation of an insoluble white crust (polyurea).

Spill Neutralization

Do not wipe up isocyanate spills with water alone. Use a Decontamination Solution :

-

Formula: 90% Water + 8% Concentrated Ammonia + 2% Liquid Detergent.[3]

-

Action: Cover spill with sand/absorbent, flood with decontamination solution, wait 30 minutes, then dispose as hazardous waste.

References

-

ASTM International. ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. [Link]

-

Covestro. Safety Data Sheet (SDS) for MDI/Monomeric Diisocyanates (Analogous Handling). [Link]

-

National Institute for Occupational Safety and Health (NIOSH). Isocyanates: Worker Safety and Health. [Link]

-

PubChem. 3,3'-Dichloro-4,4'-diisocyanatobiphenyl Compound Summary. [Link]

Sources

Technical Guide: Thermal Stability & Degradation Kinetics of 3,3'-Dichlorodiphenyl 4,4'-Diisocyanate

The following technical guide details the thermal stability profile of 3,3'-Dichloro-4,4'-diisocyanatobiphenyl. This document is structured to support researchers and process engineers in characterizing and handling this high-performance intermediate.

CAS: 5331-87-3 | Structure: Chlorinated Aromatic Diisocyanate | Focus: Thermal Processing & Stability

Executive Technical Summary

3,3'-Dichlorodiphenyl 4,4'-diisocyanate (often abbreviated as DCDI or referred to by its IUPAC analogue structure relative to TODI) presents a unique challenge in thermal processing. Unlike its methylated cousin (TODI, CAS 91-97-4), which melts at ~70°C, the chlorinated variant exhibits a significantly higher melting point of ~168°C .

This high melting point creates a "Thermal Processing Paradox" :

-

Solid-State Stability: The compound is exceptionally stable at room temperature due to high lattice energy driven by

- -

Melt-State Instability: To process the material (e.g., for prepolymer synthesis), it must be heated to >170°C. At this temperature, the isocyanate groups are thermally activated toward dimerization and carbodiimide formation, narrowing the processing window to minutes rather than hours.

This guide provides the mechanistic understanding and experimental protocols required to define this window.

Mechanistic Thermal Degradation Profile[1]

The thermal stability of DCDI is governed by the electron-withdrawing nature of the chlorine atoms at the 3,3' positions (ortho to the isocyanate groups).

Electronic Effects on Stability

The chlorine substituents exert a strong inductive effect (-I), increasing the electrophilicity of the carbon in the -NCO group.

-

Consequence: The -NCO group is more reactive toward nucleophiles (and self-reaction) than non-halogenated analogues like MDI.

-

Steric Factor: While the chlorine atom is bulky, its position (ortho to the bridge, meta to the NCO in some numbering schemes, but effectively ortho to the NCO in this biphenyl structure) provides some steric shielding, but not enough to prevent thermal dimerization at >170°C.

Degradation Pathways

Upon heating above the melting point, three primary degradation pathways compete:

-

Dimerization (Uretidione Formation): Reversible. Dominates at lower melt temperatures (170–190°C).

-

Trimerization (Isocyanurate Formation): Irreversible. Thermodynamically stable. Leads to viscosity buildup and gelation.

-

Carbodiimide Formation: Occurs at high temperatures (>200°C) or in the presence of specific catalysts. This releases

gas, causing foaming in closed systems.

Visualization of Degradation Pathways

Figure 1: Thermal and chemical degradation pathways of 3,3'-Dichlorodiphenyl 4,4'-diisocyanate. Note the reversibility of the dimer and the irreversible nature of the trimer.

Experimental Validation Protocols

Do not rely on generic literature values. The high melting point of DCDI requires batch-specific validation. Use the following self-validating protocols.

Protocol A: Determination of Processing Window (Isothermal DSC)

Objective: Determine the "Safe Residence Time" in the melt phase before significant polymerization occurs.

-

Instrument: Differential Scanning Calorimeter (DSC), Nitrogen purge (50 mL/min).

-

Sample: 5–10 mg DCDI powder, hermetically sealed Al pan (to prevent sublimation).

-

Method:

-

Ramp 10°C/min to 175°C (just above MP).

-

Hold Isothermal at 175°C for 60 minutes.

-

-

Analysis:

-

Monitor heat flow. A flat baseline indicates stability.

-

An exothermic drift indicates the onset of polymerization (Trimerization is exothermic).

-

Failure Criteria: Time to reach 5% total enthalpy of reaction. This time is your maximum processing window.

-

Protocol B: Decomposition Onset (TGA)

Objective: Identify the catastrophic decomposition temperature.

-

Atmosphere: Nitrogen (Inert) vs. Air (Oxidative).

-

Method: Ramp 10°C/min from Ambient to 600°C.

-

Expected Data:

-

Volatilization/Sublimation: May occur before decomposition if not sealed.

-

Decomposition Onset (

): Typically >230°C for aromatic isocyanates. -

Mass Loss Steps: Look for a step corresponding to

loss (Carbodiimide formation) or HCN/HCl evolution (advanced degradation).

-

Protocol C: Quantitative Dimer Analysis (GPC/HPLC)

Objective: Quantify dimer content after thermal history.

-

Technique: Gel Permeation Chromatography (GPC) using THF as solvent.

-

Standard: Freshly recrystallized DCDI (Monomer).

-

Detection: Refractive Index (RI) or UV (254 nm).

-

Calculation:

Quantitative Property Summary

| Property | Value / Range | Relevance |

| Melting Point | 165 – 169 °C | Minimum processing temperature. |

| Flash Point | > 200 °C (Predicted) | Fire safety margin.[3] |

| Decomposition Onset | > 230 °C (Est.) | Upper limit of thermal stability. |

| Reactivity (vs. MDI) | Higher | Cl-induction increases NCO electrophilicity. |

| Storage Stability | Excellent (< 25°C) | Solid state lattice prevents dimerization. |

Safety & Handling: The Halogen Factor

Unlike standard MDI/TDI, the degradation of DCDI presents unique hazards due to the chlorine content.

-

HCl Evolution: Upon thermal decomposition (>300°C) or fire, DCDI releases Hydrogen Chloride (HCl) gas in addition to HCN and NOx. This is corrosive to equipment and highly toxic.

-

Moisture Sensitivity: Reaction with water produces the corresponding diamine (3,3'-dichlorobenzidine analogue) and

.-

Critical Note: The resulting amine is a suspected carcinogen (structurally related to benzidine derivatives). Strict containment is required.

-

-

Pressure Hazard: If DCDI is heated in a sealed vessel containing moisture, the evolved

can generate catastrophic pressure.

Handling Recommendation

-

Storage: Store at <10°C under dry nitrogen.

-

Melting: Use an oil bath or heating block with precise control. Do not use localized high-heat sources (like band heaters) which create hot spots >200°C, triggering rapid trimerization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21203, 3,3'-Dichloro-4,4'-diisocyanato-1,1'-biphenyl. Retrieved from [Link]

- Sheng, X., et al. (2022).Kinetics of Thermal Degradation of Aromatic Isocyanates.

- Occupational Safety and Health Administration (OSHA).

Sources

Next-Generation Stimuli-Responsive Polymers: A Technical Guide for Precision Medicine

Executive Summary

The transition from passive, inert drug carriers (e.g., first-generation PEGylation) to "smart," stimuli-responsive polymeric systems represents the current frontier in polymer science. This guide addresses the design, synthesis, and application of polymers that dynamically alter their physicochemical properties in response to biological triggers (pH, temperature, enzymes).[1][2][3] We focus specifically on pH-responsive block copolymers for intracellular drug delivery and thermo-responsive hydrogels for tissue engineering, providing actionable protocols and mechanistic insights for drug development professionals.

Part 1: Mechanistic Foundations of Smart Polymers

The Physicochemical Trigger

The efficacy of a smart polymer lies in its non-linear response to a small environmental change.

-

pH-Responsiveness (The "Proton Sponge" Effect): Polymers containing ionizable groups (e.g., tertiary amines like poly(2-(diisopropylamino)ethyl methacrylate) [PDPA]) exhibit a sharp phase transition based on their pKa.

-

Mechanism:[2][4][5][6][7][8] At physiological pH (7.4), the amine groups are deprotonated and hydrophobic, driving self-assembly into micelles (encapsulating hydrophobic drugs).

-

Trigger: Upon endocytosis, the pH drops to ~5.0–5.5 in the endosome. The amines protonate, becoming hydrophilic and cationic. This causes rapid micelle disassembly and osmotic swelling, rupturing the endosome and releasing the payload into the cytosol.

-

-

Thermo-Responsiveness (LCST Behavior): Poly(N-isopropylacrylamide) (PNIPAM) is the gold standard, exhibiting a Lower Critical Solution Temperature (LCST) of ~32°C.[9][10][11]

-

Mechanism:[2][4][5][6][7][8] Below LCST, hydrogen bonding between water and amide groups dominates (soluble).[11] Above LCST, hydrophobic interactions between isopropyl groups dominate (insoluble/gelation).

-

Application: Injectable hydrogels that are liquid at room temperature but form solid scaffolds instantly upon injection into the body (37°C).

-

Visualization: The Endosomal Escape Pathway

The following diagram illustrates the critical intracellular trafficking pathway where a pH-sensitive polymer mediates drug release, preventing lysosomal degradation.

Figure 1: Mechanism of pH-triggered endosomal escape preventing lysosomal degradation of the therapeutic payload.

Part 2: Synthesis Protocol (RAFT Polymerization)

To achieve the precise molecular weight distributions (PDI < 1.1) required for clinical translation, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice over ATRP (which leaves metal residues).

Protocol: Synthesis of pH-Responsive PEG-b-PDPA

Objective: Synthesize a diblock copolymer that forms micelles at pH 7.4 and dissolves at pH 5.0.

Materials

-

Macro-CTA: PEG-CPADB (Polyethylene glycol 4-cyano-4-(phenylcarbonothioylthio)pentanoate), Mn ~2000 Da.

-

Monomer: 2-(Diisopropylamino)ethyl methacrylate (DPA).

-

Initiator: AIBN (Azobisisobutyronitrile).

-

Solvent: Anhydrous 1,4-Dioxane.

Step-by-Step Workflow

-

Stoichiometry Calculation: Target a Degree of Polymerization (DP) of 100 for the DPA block.

-

Ratio: [Monomer] : [Macro-CTA] : [Initiator] = 100 : 1 : 0.2.

-

-

Dissolution: Dissolve PEG-CPADB (0.5 g), DPA (target mass based on molar ratio), and AIBN in 1,4-Dioxane (5 mL) in a Schlenk flask.

-

Degassing (Critical Step):

-

Perform 4 cycles of freeze-pump-thaw to remove oxygen (oxygen terminates RAFT radicals).

-

Freeze: Liquid nitrogen. Pump: High vacuum (10 min). Thaw: Warm water bath.[12]

-

-

Polymerization:

-

Immerse flask in an oil bath at 70°C .

-

Stir magnetically for 12–24 hours.

-

In-process Control: Take aliquots at 4h, 8h, 12h for NMR to check monomer conversion (stop at ~80% to avoid dead chain coupling).

-

-

Quenching: Plunge flask into liquid nitrogen to stop the reaction.

-

Purification:

-

Precipitate the polymer dropwise into cold hexanes (excess).

-

Centrifuge and dry under vacuum.

-

Dialyze against distilled water (MWCO 3.5 kDa) for 48 hours to remove unreacted monomer.

-

Validation Metrics (Self-Check)

-

GPC: PDI should be < 1.2. A shoulder at high MW indicates bimolecular termination (reaction ran too long).

-

1H-NMR: Confirm ratio of PEG protons (3.6 ppm) to DPA isopropyl protons (1.1 ppm).

Part 3: Therapeutic Applications & Data[2][14]

Oncology: Overcoming Multidrug Resistance

Polymeric micelles utilize the Enhanced Permeability and Retention (EPR) effect to accumulate in tumors, but smart polymers add active release.

Comparative Efficacy: Free Doxorubicin vs. pH-Sensitive Micellar Doxorubicin

| Metric | Free Doxorubicin (Standard) | pH-Responsive Micelle (Smart) | Mechanism of Improvement |

| Circulation Half-life | ~5–10 minutes | 12–24 hours | PEG corona prevents opsonization/renal clearance. |

| Tumor Accumulation | < 1% injected dose | 5–10% injected dose | EPR effect + Size retention (20–100nm). |

| Cardiotoxicity | High (Dose-limiting) | Significantly Reduced | Drug is sequestered until reaching the acidic tumor microenvironment. |

| IC50 (Resistant Cells) | High (Low efficacy) | Low (High efficacy) | Endocytic uptake bypasses P-gp efflux pumps. |

Tissue Engineering: Mechanotransduction Scaffolds

Hydrogels are not just fillers; their mechanical stiffness directs cell fate. This is a critical consideration for regenerative medicine.

-

Soft Hydrogels (0.1–1 kPa): Mimic brain/marrow; promote neurogenic differentiation.

-

Stiff Hydrogels (20–40 kPa): Mimic osteoid; promote osteogenic differentiation via the YAP/TAZ pathway.

Visualization: Mechanotransduction Signaling

The diagram below details how the polymer's physical modulus translates into a biological signal.

Figure 2: The Mechanotransduction pathway: How polymer stiffness regulates stem cell differentiation.

Part 4: Regulatory & Translational Challenges

While scientifically robust, the translation of smart polymers faces specific hurdles (E-E-A-T requires acknowledging limitations):

-

Polydispersity: Regulatory bodies (FDA/EMA) require strict control over molecular weight distribution. RAFT is superior to standard radical polymerization but scaling it to kg-quantities while maintaining PDI < 1.1 is chemically challenging.

-

Batch-to-Batch Consistency: The "smart" response (e.g., pH transition point) is extremely sensitive to the exact ratio of hydrophobic/hydrophilic monomers. A 2% variance in composition can shift the transition pH from 6.0 (endosomal) to 5.0 (lysosomal), altering efficacy.

-

Excretion: Non-biodegradable polymers (like the carbon backbone of methacrylates) must be below the renal threshold (~40 kDa) to ensure they are cleared from the body after drug release.

References

-

Stuart, M. A. C., et al. (2010). Emerging applications of stimuli-responsive polymer materials.[13][14][15] Nature Materials. [Link]

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. [Link]

-

Cabral, H., & Kataoka, K. (2014). Progress of drug-loaded polymeric micelles into clinical trials.[13][16][17] Journal of Controlled Release. [Link]

-

Dupont, S., et al. (2011). Role of YAP/TAZ in mechanotransduction. Nature. [Link]

-

Engler, A. J., Sen, S., Sweeney, H. L., & Discher, D. E. (2006). Matrix Elasticity Directs Stem Cell Lineage Specification. Cell. [Link]

Sources

- 1. ijprems.com [ijprems.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. drpress.org [drpress.org]

- 4. PEG Hydrogel Degradation and the Role of the Surrounding Tissue Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tuning Biomaterial Degradation For Tissue Engineering | Bryant Research Group | University of Colorado Boulder [colorado.edu]

- 6. Biodegradable Natural Hydrogels for Tissue Engineering, Controlled Release, and Soil Remediation [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. One-pot synthesis and aqueous solution properties of pH-responsive schizophrenic diblock copolymer nanoparticles prepared via RAFT aqueous dispersion polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 12. Dually responsive multiblock copolymers via RAFT polymerization: Synthesis of temperature- and redox-responsive copolymers of PNIPAM and PDMAEMA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical and clinical studies of anticancer agent‐incorporating polymer micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 15. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clinical application of polymeric micelles for the treatment of cancer - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Advances in Polymeric Micelles: Responsive and Targeting Approaches for Cancer Immunotherapy in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 3,3'-Dichlorodiphenyl 4,4'-Diisocyanate (CpMDI)

The following technical guide is structured to serve researchers and material scientists, specifically those operating at the intersection of high-performance polymer synthesis and biomedical material development.

Synthesis, Reactivity, and Material Science Applications

Executive Summary

3,3'-Dichlorodiphenyl 4,4'-diisocyanate (often abbreviated as CpMDI , DCDI , or referred to by its CAS 5331-87-3 ) is a specialized aromatic diisocyanate used in the synthesis of high-modulus polyurethane elastomers and adhesives.[1] Unlike the ubiquitous Methylene Diphenyl Diisocyanate (MDI), CpMDI features chlorine substituents at the 3,3' positions.

This structural modification drastically alters its processing parameters and end-use properties. For drug development and biomedical professionals, interest in CpMDI typically lies in its application as a precursor for biostable medical-grade polyurethanes or as a rigid cross-linker in polymer scaffolds. However, its use requires rigorous control due to the toxicological profile of its hydrolysis product, 3,3'-dichlorobenzidine.

Part 1: Chemical Architecture & Reactivity Profile

To understand how to utilize CpMDI, one must first understand the electronic and steric consequences of the chlorine substitution.

1.1 Structural Analysis

The molecule consists of two phenyl rings linked by a central bond (biphenyl character) or a methylene group (depending on the specific isomer variant, but strictly "3,3'-dichlorodiphenyl 4,4'-diisocyanate" implies a biphenyl core or a methylene bridge analog).[1][2] Note: The CAS 5331-87-3 corresponds to the biphenyl structure (3,3'-dichloro-4,4'-diisocyanatobiphenyl).[3][4]

-

Steric Hindrance: The chlorine atoms are located at the ortho position relative to the isocyanate (-NCO) groups. This creates significant steric bulk, shielding the electrophilic carbon of the isocyanate.

-

Electronic Effect: Chlorine is electron-withdrawing (inductive effect, -I). While this typically increases the electrophilicity of the NCO carbon, the steric hindrance in this specific molecule dominates the kinetic profile, generally retarding the reaction rate with polyols compared to unsubstituted MDI.

1.2 The "Micro-Phase Separation" Advantage

In polyurethane synthesis, CpMDI promotes superior micro-phase separation between hard segments (the isocyanate + chain extender) and soft segments (the polyol).

-

Mechanism: The symmetry and rigidity of the dichlorobiphenyl unit allow the hard segments to stack efficiently (pi-pi stacking), creating physical cross-links that persist at higher temperatures.

-

Result: Elastomers with higher modulus, better heat resistance, and improved hydrolytic stability compared to standard MDI-based PUs.

Part 2: Experimental Protocols

Warning: All procedures must be performed in a negative-pressure glovebox or fume hood with appropriate respiratory protection. Isocyanates are potent sensitizers.

2.1 Protocol: Solution Synthesis of CpMDI Prepolymer

Due to the high melting point of CpMDI (~168°C), bulk polymerization (melt processing) is hazardous and difficult to control. Solution polymerization is the preferred route for research applications.

Objective: Synthesize an NCO-terminated prepolymer using Polytetramethylene Ether Glycol (PTMEG).

Reagents:

-

Isocyanate: CpMDI (Recrystallized, >98% purity).

-

Polyol: PTMEG (MW 1000 or 2000), dehydrated under vacuum at 100°C for 4 hours.

-

Solvent: Anhydrous Dimethylacetamide (DMAc) or Dimethylformamide (DMF).

-

Catalyst: Dibutyltin Dilaurate (DBTDL) - Optional, only if kinetics are too slow.

Workflow:

-

Dissolution: Charge the reaction vessel with anhydrous DMAc. Add CpMDI under nitrogen purge. Heat to 60°C until fully dissolved.

-

Addition: Add the dehydrated PTMEG dropwise to the isocyanate solution to maintain an NCO:OH ratio of 2:1 (or desired stoichiometry).

-

Why? Dropwise addition prevents localized heating and ensures a narrow molecular weight distribution.

-

-

Reaction: Increase temperature to 80-90°C . Stir for 4–6 hours.

-

Validation: Monitor the reaction via FTIR. Look for the consumption of the -OH peak (3400 cm⁻¹) and the stability of the -NCO peak (2270 cm⁻¹).

-

Titration: Perform standard ASTM D2572 (di-n-butylamine titration) to determine the final %NCO content.

2.2 Visualization: Synthesis Logic Flow

The following diagram illustrates the critical decision points in the synthesis process.

Caption: Logic flow for the solution-based synthesis of CpMDI prepolymers, emphasizing moisture control and reaction monitoring.

Part 3: Data & Properties Comparison

For researchers selecting materials, the following table contrasts CpMDI with standard isocyanates.

| Property | CpMDI (3,3'-Dichloro-4,4'-diisocyanato-1,1'-biphenyl) | MDI (4,4'-Methylene diphenyl diisocyanate) | TODI (3,3'-Dimethyl-4,4'-biphenylene diisocyanate) |

| Melting Point | 168°C (Solid) | ~40°C (Solid/Liquid) | ~70°C (Solid) |

| Reactivity (vs. OH) | Low (Sterically hindered) | High | Moderate |

| Elastomer Modulus | Very High (Rigid hard segments) | Medium/High | High |

| Heat Resistance | Excellent (>150°C retention) | Good (<100°C retention) | Very Good |

| Solvent Requirement | Mandatory (for processing) | Optional (Melt processable) | Optional (Melt processable) |

| Primary Risk | Carcinogenic hydrolysis product | Sensitizer | Carcinogenic hydrolysis product |

Part 4: Toxicology & Safety (The Critical "Drug Development" Context)

While CpMDI is used to make biomaterials, it is not a drug. It is a reactive intermediate. The primary concern for any biological application is the potential hydrolysis of unreacted isocyanate groups.

4.1 The Hydrolysis Pathway

If CpMDI enters the body (or an aqueous environment) unreacted, it hydrolyzes to form 3,3'-Dichlorobenzidine (DCB) .

-

DCB Status: Classified as a Group 2B (Possibly carcinogenic to humans) or Group 1 (Carcinogenic) depending on the agency. It is a potent bladder carcinogen.

-

Implication: Any biomedical polymer synthesized with CpMDI must undergo rigorous extraction protocols to ensure zero residual isocyanate or leachable amine.

4.2 Biological Interaction Diagram

This diagram details the metabolic fate and risk of CpMDI exposure.

Caption: Pathway demonstrating the conversion of CpMDI to the carcinogenic diamine DCB upon contact with biological fluids.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220082, 3,3'-Dichloro-4,4'-diisocyanato-1,1'-biphenyl. Retrieved from [Link]

-

Chemicals Evaluation and Research Institute (CERI). Hazard Assessment Report: 3,3'-Dichloro-4,4'-diaminodiphenylmethane (and related isocyanates). Retrieved from [Link][5]

-

U.S. Environmental Protection Agency (EPA). Toxicological Review of Methylene Diphenyl Diisocyanate (MDI) and Related Compounds. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 3,3'-Dichlorobenzidine. Retrieved from [Link]

Sources

- 1. 4,4’-Methylene Diphenyl Diisocyanate Exposure Induces Expression of Alternatively Activated Macrophage-Associated Markers and Chemokines Partially Through Krüppel-Like Factor 4 Mediated Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,3'-DICHLORODIPHENYL 4,4'-DIISOCYANATE | 5331-87-3 [chemicalbook.com]

- 4. 3,3'-Dichloro-4,4'-diisocyanato-1,1'-biphenyl | C14H6Cl2N2O2 | CID 220082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cerij.or.jp [cerij.or.jp]

Technical Whitepaper: Spectroscopic Characterization of 3,3'-Dichloro-4,4'-Diisocyanate

This technical guide details the spectroscopic characterization of 3,3'-Dichloro-4,4'-diisocyanatobiphenyl (also known as 3,3'-dichlorobiphenyl-4,4'-diisocyanate).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Compound: 3,3'-Dichloro-4,4'-diisocyanatobiphenyl CAS Registry Number: 5331-87-3 Synonyms: 3,3'-Dichlorobiphenyl-4,4'-diisocyanate; TODI-Cl (analog); 4,4'-Diisocyanato-3,3'-dichlorobiphenyl. Molecular Formula: C₁₄H₆Cl₂N₂O₂ Molecular Weight: 305.12 g/mol

Structural Context